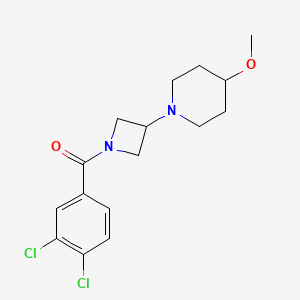

(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone

Description

(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a methanone derivative featuring a 3,4-dichlorophenyl group linked to a hybrid azetidinyl-piperidinyl scaffold. Such reactions often employ reagents like DABCO or cyanoborohydride for reductive amination steps, as seen in structurally related compounds . The 4-methoxy group on the piperidine ring may enhance solubility and modulate pharmacokinetic properties compared to non-polar substituents .

Properties

IUPAC Name |

(3,4-dichlorophenyl)-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl2N2O2/c1-22-13-4-6-19(7-5-13)12-9-20(10-12)16(21)11-2-3-14(17)15(18)8-11/h2-3,8,12-13H,4-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFYTIBAGNIHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. The synthetic route may include:

Preparation of 3,4-Dichlorophenyl Group: This can be achieved through chlorination reactions of phenyl compounds.

Synthesis of 4-Methoxypiperidin-1-yl Group: This involves the methoxylation of piperidine derivatives.

Formation of Azetidin-1-yl Group: This can be synthesized through cyclization reactions involving appropriate precursors.

The final step involves coupling these groups under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

- However, polar substituents like 4-methoxy (target compound) or oxime (35h) can counterbalance this effect .

- Synthetic Efficiency : Yields vary significantly (27–95%), influenced by steric hindrance and reaction conditions. For example, methylpiperazine derivatives (23e) achieve 95% yield due to straightforward coupling , whereas fluorinated analogs (30) require complex purification, reducing efficiency .

- Metabolic Stability : Fluorinated groups (e.g., in Compound 30) and spirocyclic systems (AZD1979) resist oxidative metabolism . The target compound’s methoxy group may undergo demethylation, necessitating further stability studies.

Binding and Functional Activity

- Receptor Targeting : Analogous compounds (e.g., AZD1979) demonstrate that azetidinyl moieties enhance binding to targets like melanin-concentrating hormone receptors via conformational rigidity . The target compound’s azetidinyl-methoxypiperidinyl scaffold may similarly optimize receptor interactions.

- Electronic Effects : NMR data for indazol-5-yl analogs () reveals distinct chemical shifts (δ 7.50–7.15) in aromatic regions, suggesting electron-withdrawing substituents (e.g., dichlorophenyl) create electron-deficient cores, influencing binding affinity .

Key Research Findings

- Spirocyclic Advantage : AZD1979’s spiro-oxetanylazetidinyl group reduces ring strain and improves metabolic stability compared to simple azetidine or piperidine derivatives .

- Substituent Impact : Methylpiperazine (23e) and methoxypiperidine (target compound) substituents enhance solubility but differ in steric bulk, which may affect target engagement .

- Yield Optimization : High-yield syntheses (e.g., 23e at 95%) highlight the importance of selecting less sterically hindered amines and efficient purification methods .

Biological Activity

(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of the compound, summarizing key findings from diverse studies, including its cytotoxic effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound features a dichlorophenyl group and a piperidine derivative linked through an azetidine structure. This unique configuration may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanisms of Action : The compound's mechanism involves apoptosis induction and cell cycle arrest, particularly in cancer cells.

- Anti-inflammatory Properties : Preliminary data suggest potential anti-inflammatory effects, which may contribute to its therapeutic profile.

Cytotoxicity Studies

Cytotoxicity assays were performed on several cancer cell lines, including MCF7 (breast cancer), HT29 (colon cancer), and A2780 (ovarian cancer). The following table summarizes the IC50 values observed in these studies:

The results indicate that the compound is particularly effective against HT29 cells, with an IC50 value of 3.2 µM, suggesting it may be a promising candidate for colon cancer treatment.

Research indicates that the compound induces apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the S and G2/M phases, which is critical for inhibiting cancer cell proliferation.

- Apoptotic Pathways : Increased levels of both early and late apoptotic markers were observed in treated cells, indicating that the compound effectively triggers programmed cell death.

Case Studies

A notable study evaluated the therapeutic potential of this compound in vivo using Ehrlich solid carcinoma-bearing mice. The findings revealed:

- Tumor Volume Reduction : Treated mice exhibited a significant reduction in tumor volume compared to controls.

- Survival Rates : Enhanced survival rates were noted in treated groups, suggesting a potential for clinical application.

Anti-inflammatory Activity

In addition to its cytotoxic properties, preliminary investigations have suggested that this compound may possess anti-inflammatory activity. This was evaluated through COX enzyme inhibition assays:

The compound showed moderate COX inhibition compared to celecoxib, indicating potential for dual therapeutic effects in inflammation and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.